Cyclooctyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
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Overview
Description
Cyclooctyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound characterized by its unique structure, which includes a cyclooctyl ring, a cyclohexene ring, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclooctyl and cyclohexene rings. The cyclooctyl ring can be synthesized through cyclization reactions, while the cyclohexene ring can be prepared via Diels-Alder reactions. The phenyl groups are introduced through Friedel-Crafts alkylation reactions. The final step involves esterification to form the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Cyclooctyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Cyclooctyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Cyclooctyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclooctyl 3,4-diphenylcyclohexane-1-carboxylate: Similar structure but with a saturated cyclohexane ring.
Cyclooctyl 3,4-diphenylcyclohex-3-ene-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
Cyclooctyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its combination of a cyclooctyl ring, a cyclohexene ring, and two phenyl groups. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62544-74-5 |
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Molecular Formula |
C27H32O2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
cyclooctyl 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C27H32O2/c28-27(29-24-16-10-2-1-3-11-17-24)23-18-19-25(21-12-6-4-7-13-21)26(20-23)22-14-8-5-9-15-22/h4-9,12-15,23-24H,1-3,10-11,16-20H2 |
InChI Key |
WJRSWAIOAUFBGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)OC(=O)C2CCC(=C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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